molecular formula C9H14Cl2F3N3 B2673569 [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride CAS No. 2260932-46-3

[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride

Cat. No.: B2673569
CAS No.: 2260932-46-3
M. Wt: 292.13
InChI Key: VTCGBJIODUKGQQ-UHFFFAOYSA-N
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Description

Historical Context of Imidazo[1,2-a]pyridine Research

The imidazo[1,2-a]pyridine scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in the mid-20th century. Early work focused on condensation reactions between 2-aminopyridines and α-haloketones, as exemplified by the Groebke-Blackburn-Bienaymé reaction, which enabled efficient access to this bicyclic system. By the 1980s, the discovery of Zolpidem—a potent GABA~A~ receptor agonist used to treat insomnia—highlighted the scaffold’s medicinal potential, spurring systematic investigations into its derivatives. Subsequent decades saw the development of diverse synthetic methodologies, including metal-free cyclizations, microwave-assisted protocols, and multicomponent reactions, which expanded the structural diversity of imidazo[1,2-a]pyridines. These advances laid the groundwork for incorporating functional groups such as the trifluoromethyl moiety, which enhances molecular properties critical for drug candidates.

Significance of Trifluoromethyl Group in Heterocyclic Chemistry

The trifluoromethyl (-CF~3~) group is a linchpin in modern medicinal chemistry due to its unique electronic and steric effects. Its strong electron-withdrawing nature increases metabolic stability by resisting oxidative degradation, while its lipophilicity improves membrane permeability. In imidazo[1,2-a]pyridines, trifluoromethylation at the 2-position (as seen in the target compound) modulates electron density across the fused ring system, potentially enhancing interactions with hydrophobic binding pockets in biological targets. For example, CF~3~ substitution has been shown to improve the bioavailability of antiviral imidazopyridines by reducing plasma protein binding.

Current Research Landscape of Trifluoromethylated Imidazopyridines

Recent synthetic breakthroughs have enabled precise trifluoromethylation of imidazo[1,2-a]pyridines. Metal-catalyzed approaches, such as copper-mediated C–H functionalization, allow direct CF~3~ insertion into preformed imidazopyridine cores. Alternatively, the Ortoleva-King reaction—employing nano zinc oxide and iodine—facilitates one-pot assembly of trifluoromethylated derivatives from acetophenones and 2-aminopyridines. Green chemistry methods, including solvent-free mechanochemical grinding, are also gaining traction for their scalability and reduced environmental impact. These innovations have yielded libraries of trifluoromethylated imidazopyridines with activities ranging from kinase inhibition to antimicrobial action, underscoring the structural versatility of this class.

Importance in Drug Discovery Research

The integration of a methanamine side chain and trifluoromethyl group into the imidazo[1,2-a]pyridine framework aligns with drug design principles for central nervous system (CNS) therapeutics. The dihydrochloride salt form improves aqueous solubility, a common challenge for lipophilic heterocycles, while the primary amine enables salt bridge formation with biological targets. Preliminary studies on analogous compounds suggest potential applications in neurodegenerative diseases; for instance, CF~3~-substituted imidazopyridines exhibit high affinity for serotonin receptors implicated in depression and anxiety. Furthermore, the scaffold’s planar aromatic system permits π-stacking interactions with DNA or protein residues, a feature exploited in anticancer agent development.

Table 1: Key Synthetic Strategies for Trifluoromethylated Imidazo[1,2-a]pyridines

Method Catalysts/Reagents Yield Range Advantages Limitations
Ortoleva-King Reaction Nano ZnO, I~2~ 45–78% One-pot synthesis; mild conditions Limited substrate scope
Copper-Mediated C–H Bond Activation Cu(OAc)~2~, TMS-CF~3~ 60–85% Late-stage functionalization Requires directing groups
Microwave-Assisted Cyclization Ethanol–H~2~O, MW 70–92% Rapid reaction times High energy input
Mechanochemical Synthesis Ball milling, KF 55–80% Solvent-free; scalable Heterogeneity challenges

Properties

IUPAC Name

[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3.2ClH/c10-9(11,12)7-5-15-4-6(3-13)1-2-8(15)14-7;;/h5-6H,1-4,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCGBJIODUKGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2CC1CN)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and related imidazo[1,2-a]pyridine derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties
Target: [2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride C9H14Cl2F3N3 -CF₃ (C2), -CH₂NH₂·2HCl (C6) 298.14 High solubility (dihydrochloride salt), potential metabolic stability
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride C13H16ClN3 -Ph (C2), -NH₂ (C3) 249.74 Increased lipophilicity (phenyl group), amine at C3 may alter receptor binding
6-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride C9H14Cl2N2O2 -COOH (C2), -CH₂NH₂·2HCl (C6) 277.13 Polar carboxylic acid group may reduce membrane permeability vs. target
Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine C10H14F3N3 -CF₃ (C2), -CH₂N(CH₃) (C6) 233.23 Methylation reduces polarity; non-salt form lowers solubility
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid C9H9F3N2O2 -CF₃ (C2), -COOH (C8) 234.18 Carboxylic acid at C8 increases acidity; potential for salt formation

Pharmacological and Functional Comparisons

  • Trifluoromethyl vs. Phenyl Substitution : The trifluoromethyl group in the target compound enhances metabolic stability and electron-withdrawing effects compared to the phenyl group in 2-phenyl derivatives, which may improve pharmacokinetic profiles .
  • Amine Position and Salt Form : The methanamine group at C6 in the target compound, stabilized as a dihydrochloride salt, contrasts with C3-amine derivatives (e.g., ). This positional difference likely influences target engagement, as amine placement affects binding to receptors like GABA or serotonin transporters .

Biological Activity

The compound [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride (CAS Number: 2260932-46-3) is a novel imidazopyridine derivative that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C9H12F3N3·2ClH
  • Molecular Weight : 292.13 g/mol
  • IUPAC Name : (2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit anti-inflammatory and anticancer properties.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases and phosphatases that are crucial for cell proliferation and survival.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in neurotransmission and immune response.

Pharmacological Effects

Research indicates several pharmacological effects attributed to [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride:

  • Anticancer Activity : Studies have reported significant cytotoxic effects against various cancer cell lines. For instance:
    • IC50 Values : The compound showed IC50 values in the low micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines.
Cell LineIC50 (µM)Reference
MCF73.79
A5490.95
  • Anti-inflammatory Effects : Preliminary data suggest that the compound can reduce pro-inflammatory cytokines in vitro.

Case Studies

  • Study on Cancer Cell Lines :
    • A recent study assessed the efficacy of this compound against multiple cancer cell lines using the MTT assay. The results indicated a dose-dependent reduction in cell viability.
    • The compound exhibited a significant reduction in colony formation in soft agar assays, indicating its potential to inhibit anchorage-independent growth typical of cancer cells.
  • In Vivo Models :
    • In animal models of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups.

Q & A

Q. Why do solubility predictions (LogP) often mismatch experimental data for this compound?

  • Methodological Answer : The trifluoromethyl group increases hydrophobicity (LogP ~2.5), but salt formation and hydrogen bonding (e.g., with HCl) complicate predictions. Use shake-flask experiments at physiological pH (7.4) and compare with computational tools like COSMO-RS .

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